

TMP269 Performance Across Different Cell Types

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Compound Focus: Tmp269

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The following table summarizes the biological contexts, specific cell models, and key experimental findings for **TMP269**.

Biological Context / Disease Model	Specific Cell Lines / Models Used	Key Findings on TMP269 Effects	Relevant Citation
Acute Myeloid Leukemia (AML)	MOLM-13, MOLM-14, MV4-11, HL-60, OCI-AML3, KG-1a	[1] [2] [3] • Induced anti-proliferative & pro-apoptotic effects • Downregulated ribosomal proteins (e.g., RPL6) • Showed additive apoptotic effect in combination with Venetoclax	[1] [2] [3]
Viral Infections (PPRV & LSDV)	Vero cells, Caprine Endometrial Epithelial Cells (EECs), Mardin-Darby Bovine Kidney (MDBK) cells	[4] [5] • Significantly suppressed viral replication in a dose-dependent manner • Exerted anti-inflammatory effects by reducing pro-inflammatory chemokines	[4] [5]
Sprouting Angiogenesis	Human Aortic Endothelial Cells (TeloHAECs), Human Umbilical Vein Endothelial Cells (HUVECs)	[6] • Inhibited endothelial cell sprouting in a 3D fibrin bead assay • Downregulated angiogenesis-related proteins	[6] [6]

Quantitative Data on TMP269 Efficacy

This table consolidates key quantitative metrics from dose-response, gene expression, and combination studies.

Metric / Assay Type	Experimental Details	Key Results & Data Points	Relevant Citation
Anti-leukemic Efficacy • Cell Viability/Proliferation Assays: Anti-proliferative effect on AML cells [1] [3] • Apoptosis Assays: Pro-apoptotic effect, enhanced with Venetoclax [1] [3] • Proteomic Analysis: Downregulation of ribosomal proteins [2] • Additive apoptotic effect when combined with Venetoclax (measured by flow cytometry) [1] [2] [3] [1] [2] [3] Antiviral Efficacy • Western Blot & qRT-PCR: Assessment of viral replication [4] [5] • Plaque Assay / Viral Titration: Quantification of infectious virus particles [4] • ELISA & RNA-seq: Measurement of inflammatory cytokines and host responses [4] • Dose-dependent inhibition of PPRV and LSDV replication [4] [5] • Reduced expression of pro-inflammatory chemokines (CCL2, CCL5, CXCL8) and cytokine IL-6 [4] [4] [5] Anti-angiogenic Efficacy • 3D Fibrin Bead Sprouting Assay: Quantification of endothelial sprout number, length, and volume [6] • Protein Array: Analysis of secreted angiogenic factors [6] • Significant reduction in sprout length and nuclei number in TeloHAECs [6] • Downregulation of angiogenesis-related proteins [6] [6]			

Experimental Protocols for Key Assays

To assist in experimental design, here are the core methodologies used in the cited studies.

- **Cell Culture and Treatment**

- **AML Cell Lines:** Cultured in RPMI 1640 or MEM medium, supplemented with 10-20% FBS [2] [3].
- **Treatment:** Cells treated with **TMP269** (dissolved in DMSO), typically at concentrations ranging from **1 to 10 µM**. For combination studies with Venetoclax, drugs are added simultaneously or in a scheduled sequence [1] [3].

- **Assessment of Cell Viability and Proliferation**

- **Method:** CCK-8 assay is commonly used [4] [5].
- **Protocol:** Seed cells in 96-well plates, treat with **TMP269** or DMSO control for 24-72 hours. Add CCK-8 solution and incubate for 2-4 hours. Measure absorbance at **450 nm** [4] [5].

- **Analysis of Apoptosis by Flow Cytometry**

- **Staining:** Use Annexin V-FITC and Propidium Iodide (PI) [1].
- **Protocol:** Harvest **TMP269**-treated cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and PI for 15-20 minutes in the dark. Analyze immediately by flow cytometry to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells [1].

- **Proteomic Analysis (Mass Spectrometry)**

- **Sample Prep:** Lyse **TMP269**-treated cells, digest proteins with trypsin, and label with TMT or iTRAQ reagents [2].
- **LC-MS/MS:** Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
- **Bioinformatics:** Identify and quantify proteins using databases (e.g., Swiss-Prot). Perform GO and KEGG pathway enrichment on differentially expressed proteins [2].

Mechanism of Action in Different Contexts

The diagrams below illustrate the primary mechanisms of **TMP269** identified in these studies.

Key Insights for Researchers

- **Selective Targeting:** As a Class IIA HDAC inhibitor, **TMP269** offers a more targeted approach compared to pan-HDAC inhibitors, potentially reducing off-target effects [1] [7].
- **Therapeutic Potential:** Its efficacy across cancer, antiviral, and anti-angiogenesis contexts highlights its potential for **drug repurposing** and combination therapies [1] [5] [6].
- **Consistent Workflow:** A standard experimental workflow for validating **TMP269** in a new cell line is established, encompassing cell culture, dose-response, and functional phenotyping.

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References

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